Ruthenium complexes have garnered significant interest in the field of inorganic medicinal chemistry due to their unique electron transfer properties and reactivity towards ligand substitution reactions. These properties can be finely tuned by the choice of ligands, making ruthenium complexes versatile candidates for various applications, including pharmaceuticals. Ruthenium, trichloronitrosyl- in particular, has been studied for its potential in releasing nitric oxide (NO) from S-nitrosothiols (RSNOs), which are crucial in human physiology for the storage and transport of NO. These complexes have also been explored for their anticancer properties, acting as potential alternatives to cisplatin and its derivatives1 5 6.
The mechanism of action of ruthenium complexes is multifaceted. For instance, ruthenium(III) complexes with macrocyclic tertiary amine ligands have been shown to mediate NO release from RSNOs under both in vitro and in vivo conditions. This is particularly interesting as NO-donating drugs are used for vasodilation and antiplatelet therapy. The ability of these complexes to induce the decomposition of RSNOs to release NO could have significant therapeutic implications1. Additionally, ruthenium(II) polypyridyl complexes have been studied for their substitution reactions with sulfur- and nitrogen-donor biomolecules, which is crucial for understanding their potential as antitumor drugs. The reactivity of these complexes with ligands like thiourea and sulfur-containing amino acids is influenced by the nature and charge of both the chelating and entering ligand2. Furthermore, the electronic and electrochemical properties of trinuclear ruthenium complexes suggest that they can promote the oxidation of NO species and mediate redox reactions, which could be relevant in various biochemical processes3.
Ruthenium complexes have shown promise as anticancer agents. The development of ruthenium(II) complexes as anticancer candidates has been a focus of research, with studies highlighting their mechanisms of action and the relationship between their chemical structures and biological properties. These complexes have been reported to exhibit catalytic activity and photoinduced activation, which could be leveraged for targeted drug delivery and activity in nanomaterial systems6.
In biological chemistry, ruthenium complexes have been used to study the controlled release of NO from RSNOs. This has implications for the development of NO-donating drugs and therapies for conditions such as hypertension and thrombosis. The interaction of ruthenium complexes with RSNOs to release NO is a novel area of study with potential for significant impact on human health1.
The toxicology and pharmacology of ruthenium compounds have been investigated, with studies on ruthenium trichloride and its derivatives revealing their effects on vascular smooth muscle relaxation. Nitrosyl derivatives of ruthenium, in particular, have been shown to specifically relax vascular smooth muscle, which could be beneficial in the treatment of cardiovascular diseases8.
Ruthenium complexes also have applications in material science. The synthesis and spectral properties of new nitrosyl-[poly(1-pyrazolyl)borato]ruthenium complexes have been explored, with potential applications in the development of new materials with specific electronic and electrochemical properties7.
CAS No.: 83846-92-8
CAS No.: 14681-59-5
CAS No.: 6902-54-1
CAS No.: 645-84-1
CAS No.: 2565-30-2